molecular formula C10H10Cl2N2 B12516112 5,6-Dichloro-1-propyl-1H-benzimidazole CAS No. 818376-76-0

5,6-Dichloro-1-propyl-1H-benzimidazole

Cat. No.: B12516112
CAS No.: 818376-76-0
M. Wt: 229.10 g/mol
InChI Key: FLWFRADENLOENS-UHFFFAOYSA-N
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Description

5,6-Dichloro-1-propyl-1H-benzimidazole is a benzimidazole derivative characterized by the presence of two chlorine atoms at the 5th and 6th positions and a propyl group at the 1st position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1-propyl-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4,5-dichloro-o-phenylenediamine with propionic acid under acidic conditions to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-1-propyl-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1-propyl-1H-benzimidazole involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA grooves, leading to the inhibition of DNA replication and transcription. Additionally, it may interfere with enzyme activity by binding to active sites or allosteric sites, thereby modulating their function .

Comparison with Similar Compounds

Uniqueness: 5,6-Dichloro-1-propyl-1H-benzimidazole is unique due to the combination of its dichloro substitution and propyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to its analogs .

Properties

CAS No.

818376-76-0

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

5,6-dichloro-1-propylbenzimidazole

InChI

InChI=1S/C10H10Cl2N2/c1-2-3-14-6-13-9-4-7(11)8(12)5-10(9)14/h4-6H,2-3H2,1H3

InChI Key

FLWFRADENLOENS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=CC(=C(C=C21)Cl)Cl

Origin of Product

United States

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